molecular formula C10H9NO3 B1601504 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid CAS No. 10313-27-6

5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No. B1601504
CAS RN: 10313-27-6
M. Wt: 191.18 g/mol
InChI Key: VRODIKIAQUNGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08642634B2

Procedure details

To a solution of 4,5-dihydro-N,N-dimethyl-5-phenyl-3-isoxazolecarboxamide (i.e. the product of Example 12, Step A) (60.0 g, 275 mmol) in methanol (300 mL) was added an aqueous sodium hydroxide solution (44 g of 50 wt. % aqueous NaOH in 50 mL of water) dropwise over 30 minutes while maintaining the temperature of the reaction mixture at 45° C. The reaction mixture was allowed to cool to room temperature and stirred overnight. The resulting mixture was concentrated under reduced pressure, and treated with 200 mL of water. The pH of the reaction mixture was adjusted using concentrated hydrochloric acid to about 1.0. The crude product was extracted into ethyl acetate (200 mL). The ethyl acetate solution was concentrated under reduced pressure, and the residue was triturated with hexanes. The resulting precipitate was filtered, washed with hexanes (2×20 mL), and dried under vacuum to give 46.5 g of the title compound as a solid.
Name
4,5-dihydro-N,N-dimethyl-5-phenyl-3-isoxazolecarboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)[C:3]([C:5]1[CH2:9][CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[O:7][N:6]=1)=[O:4].[OH-:17].[Na+]>CO>[C:10]1([CH:8]2[O:7][N:6]=[C:5]([C:3]([OH:17])=[O:4])[CH2:9]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
4,5-dihydro-N,N-dimethyl-5-phenyl-3-isoxazolecarboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)C1=NOC(C1)C1=CC=CC=C1)C
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)C1=NOC(C1)C1=CC=CC=C1)C
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
treated with 200 mL of water
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted into ethyl acetate (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with hexanes
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with hexanes (2×20 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CC(=NO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 46.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.